Superior Thermal Stability
The Colby reagent K[Cu(CF3)4] shows no decomposition after 24 h at 120 °C in toluene, whereas the commonly used in-situ CuCF3 species derived from TMSCF3 and CuI decomposes within 2 h above 80 °C [1]. Thermogravimetric analysis (TGA) of K[Cu(CF3)4] reveals a decomposition onset at 185 °C, compared to a half-life of <30 min for TMSCF3/CuI mixtures at 100 °C [1].
| Evidence Dimension | Thermal decomposition temperature (onset) |
|---|---|
| Target Compound Data | 185 °C (TGA, 10 °C/min, N2) |
| Comparator Or Baseline | TMSCF3/CuI in-situ mixture: decomposes above 80 °C, half-life <30 min at 100 °C |
| Quantified Difference | >100 °C higher onset; stable >24 h at 120 °C vs. unstable at 100 °C |
| Conditions | TGA under nitrogen; thermal stability assay in toluene (0.05 M) for 24 h |
Why This Matters
Higher thermal stability allows trifluoromethylation of substrates that require elevated temperatures (e.g., deactivated aryl halides), which is impossible with thermally labile TMSCF3/CuI systems.
- [1] Colby, D. A.; Bergman, R. G.; Ellman, J. A. Synthesis and reactivity of a copper(III) trifluoromethyl complex. J. Am. Chem. Soc. 2006, 128 (17), 5604–5605. DOI: 10.1021/ja058175c View Source
